N-(2-methylpropyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide
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Overview
Description
N-(2-methylpropyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles or amidines.
Attachment of the benzamide moiety: This step often involves coupling reactions such as amidation, where the triazolopyridazine core is reacted with a benzoyl chloride derivative.
Introduction of the 2-methylpropyl group: This can be done through alkylation reactions using alkyl halides or similar reagents.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide or triazolopyridazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpropyl)-3-(pyridazin-6-yloxy)benzamide
- N-(2-methylpropyl)-3-(triazolopyridazin-6-yloxy)benzamide
Uniqueness
N-(2-methylpropyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide may exhibit unique properties due to the presence of the triazolopyridazine moiety, which can confer specific binding affinities and reactivity profiles compared to other benzamide derivatives.
Properties
Molecular Formula |
C16H17N5O2 |
---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
N-(2-methylpropyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide |
InChI |
InChI=1S/C16H17N5O2/c1-11(2)9-17-16(22)12-4-3-5-13(8-12)23-15-7-6-14-19-18-10-21(14)20-15/h3-8,10-11H,9H2,1-2H3,(H,17,22) |
InChI Key |
UWDIMZVLVSQOPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)OC2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
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